Cas no 3156-52-3 (3-(2-nitrovinyl)pyridine)
3-(2-nitrovinyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(2-Nitrovinyl)pyridine
- 3-(2-NITROETHENYL)PYRIDINE
- 3-[(E)-2-Nitrovinyl]pyridine
- Pyridine,3-(2-nitroethenyl)-
- 2-(3-Pyridyl)-1-nitroethylene
- 3-(2-Nitrovinyl)pyridine
- 3-(2-NITRO-VINYL)-PYRIDINE
- 22568-11-2
- XAA56811
- AKOS005206758
- 3-[(1E)-2-nitroethenyl]pyridine
- PD169636
- N0609
- BDBM50562857
- AMY23494
- Pyridine, 3-(2-nitroethenyl)-, (E)-
- CHEMBL4791813
- EN300-725180
- LS-06922
- trans-3-(2-Nitrovinyl)pyridine
- HIXBXAXEKNYDHU-HWKANZROSA-N
- 3-[(E)-2-Nitroethenyl]pyridine
- 3156-52-3
- CS-0206372
- 3-[(E)-2-Nitroethenyl]pyridine #
- starbld0029393
- MFCD00191563
- SCHEMBL2437026
- ALBB-022258
- pyridine, 3-[(E)-2-nitroethenyl]-
- A10131
- 3-(2-nitrovinyl)pyridine
-
- MDL: MFCD00191563
- Inchi: 1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+
- InChI Key: HIXBXAXEKNYDHU-HWKANZROSA-N
- SMILES: [O-][N+](/C=C/C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 150.04300
- Monoisotopic Mass: 150.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 140.0 to 145.0 deg-C
- PSA: 58.71000
- LogP: 1.85220
- Solubility: Not available
3-(2-nitrovinyl)pyridine Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H228
- Warning Statement: P210-P240-P241-P280
- Hazardous Material transportation number:1325
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:4.1
- PackingGroup:II
- Risk Phrases:R20/21/22; R36/37/38
3-(2-nitrovinyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-nitrovinyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 080937-500mg |
3-[(E)-2-Nitrovinyl]pyridine |
3156-52-3 | 500mg |
$168.00 | 2023-09-08 | ||
| Matrix Scientific | 080937-1g |
3-[(E)-2-Nitrovinyl]pyridine |
3156-52-3 | 1g |
$210.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E857144-5g |
3-[(E)-2-Nitrovinyl]pyridine |
3156-52-3 | 98%,T | 5g |
¥1,980.00 | 2022-01-11 | |
| Chemenu | CM171564-5g |
3-[(E)-2-Nitrovinyl]pyridine |
3156-52-3 | 95% | 5g |
$281 | 2021-08-05 | |
| TRC | N900970-50mg |
3-(2-Nitroethenyl)pyridine |
3156-52-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900970-100mg |
3-(2-Nitroethenyl)pyridine |
3156-52-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N900970-500mg |
3-(2-Nitroethenyl)pyridine |
3156-52-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
| Alichem | A029185862-5g |
(E)-3-(2-Nitrovinyl)pyridine |
3156-52-3 | 95% | 5g |
$294.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0609-5g |
3-(2-nitrovinyl)pyridine |
3156-52-3 | 98.0%(T) | 5g |
¥1990.0 | 2022-06-10 | |
| Chemenu | CM171564-5g |
3-[(E)-2-Nitrovinyl]pyridine |
3156-52-3 | 95%+ | 5g |
$281 | 2023-01-02 |
3-(2-nitrovinyl)pyridine Suppliers
3-(2-nitrovinyl)pyridine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(2-nitrovinyl)pyridine
3-(2-Nitrovinyl)Pyridine: A Comprehensive Overview
3-(2-Nitrovinyl)pyridine is a heterocyclic aromatic compound with the CAS number 3156-52-3. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom, and a nitrovinyl substituent attached at the 2-position of the pyridine ring. The molecular formula of 3-(2-nitrovinyl)pyridine is C7H5N3O2, and its molecular weight is 177.14 g/mol. The compound is known for its unique chemical properties, making it a subject of interest in various fields of chemistry, including organic synthesis, pharmacology, and materials science.
The synthesis of 3-(2-nitrovinyl)pyridine typically involves the reaction of pyridine derivatives with nitroalkenes under specific conditions. Recent studies have explored the use of transition metal catalysts to enhance the efficiency and selectivity of such reactions. For instance, researchers have employed palladium-catalyzed coupling reactions to synthesize 3-(2-nitrovinyl)pyridine with high yields and purity. These advancements have opened new avenues for the application of this compound in drug discovery and materials development.
One of the most notable applications of 3-(2-nitrovinyl)pyridine is in the field of medicinal chemistry. The compound has been investigated for its potential as a lead molecule in the development of new pharmaceutical agents. Recent research has focused on its ability to inhibit specific enzymes and proteins associated with various diseases, including cancer and neurodegenerative disorders. For example, studies have shown that 3-(2-nitrovinyl)pyridine derivatives can modulate the activity of histone deacetylases (HDACs), which are key targets in cancer therapy.
In addition to its medicinal applications, 3-(2-nitrovinyl)pyridine has also found use in materials science. The compound's unique electronic properties make it a promising candidate for applications in organic electronics. Recent research has explored the use of 3-(2-nitrovinyl)pyridine as a building block for constructing π-conjugated systems, which are essential components in organic semiconductors and light-emitting diodes (LEDs). These studies have demonstrated that derivatives of 3-(2-nitrovinyl)pyridine can exhibit excellent charge transport properties, making them suitable for advanced electronic devices.
The chemical stability and reactivity of 3-(2-nitrovinyl)pyridine are also areas of active research. The compound's nitro group imparts strong electron-withdrawing effects, which influence its reactivity in various chemical transformations. Recent studies have investigated the use of 3-(2-nitrovinyl)pyridine in click chemistry reactions, where it serves as a versatile building block for constructing complex molecular architectures. These findings highlight the potential of 3-(2-nitrovinyl)pyridine as a key intermediate in organic synthesis.
From an environmental perspective, the degradation and toxicity profiles of 3-(2-nitrovinyl)pyridine are critical considerations for its safe handling and application. Recent research has focused on understanding the biodegradation pathways of this compound under various environmental conditions. Studies have shown that 3-(2-nitrovinyl)pyridine can undergo microbial degradation under anaerobic conditions, suggesting that it may not pose significant long-term risks to ecosystems when properly managed.
In conclusion, 3-(2-nitrovinyl)pyridine, with its CAS number 3156-52-3, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, continue to expand its potential as a valuable tool in scientific research and industrial development.
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